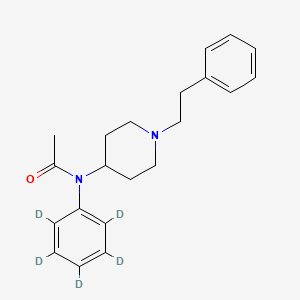
Acetylfentanyl-D5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetylfentanyl-D5 is a deuterated analog of acetylfentanyl, an opioid analgesic drug that is structurally similar to fentanyl. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of acetylfentanyl. The deuterium atoms in this compound replace hydrogen atoms, which helps in distinguishing it from non-deuterated compounds in mass spectrometry studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetylfentanyl-D5 involves the introduction of deuterium atoms into the acetylfentanyl molecule. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium atoms using deuterated reagents.
Deuterated Precursors: Using deuterated starting materials in the synthesis of acetylfentanyl can result in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated precursors. The process includes:
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and solvent to maximize yield and purity.
Purification: Using techniques like chromatography to purify the final product and ensure the incorporation of deuterium atoms.
化学反应分析
Types of Reactions
Acetylfentanyl-D5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can occur at the aromatic rings or the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include:
N-oxide Derivatives: Formed through oxidation.
Reduced Forms: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
科学研究应用
Acetylfentanyl-D5 is used in various scientific research applications, including:
Pharmacokinetics Studies: To study the absorption, distribution, metabolism, and excretion of acetylfentanyl.
Metabolism Studies: To identify and quantify metabolites of acetylfentanyl in biological samples.
Analytical Chemistry: Used as an internal standard in mass spectrometry to improve the accuracy and precision of quantitative analyses.
Toxicology: To study the toxicological effects and potential risks associated with acetylfentanyl use.
作用机制
Acetylfentanyl-D5 exerts its effects by binding to the μ-opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, resulting in the inhibition of adenylate cyclase and a decrease in the release of neurotransmitters such as substance P and glutamate. The overall effect is analgesia, sedation, and euphoria .
相似化合物的比较
Similar Compounds
Fentanyl: A potent synthetic opioid analgesic.
Acrylfentanyl: An analog of fentanyl with similar pharmacological properties.
Furanylfentanyl: Another fentanyl analog with similar effects.
4-Fluoro-Isobutyrylfentanyl: A fentanyl analog with a fluorine substitution.
Uniqueness
Acetylfentanyl-D5 is unique due to the presence of deuterium atoms, which makes it particularly useful in mass spectrometry studies. The deuterium atoms provide a distinct mass difference, allowing for the differentiation between this compound and its non-deuterated counterparts in complex biological matrices .
属性
分子式 |
C21H26N2O |
|---|---|
分子量 |
327.5 g/mol |
IUPAC 名称 |
N-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide |
InChI |
InChI=1S/C21H26N2O/c1-18(24)23(20-10-6-3-7-11-20)21-13-16-22(17-14-21)15-12-19-8-4-2-5-9-19/h2-11,21H,12-17H2,1H3/i3D,6D,7D,10D,11D |
InChI 键 |
FYIUUQUPOKIKNI-LKOJFEAXSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C)[2H])[2H] |
规范 SMILES |
CC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R)-3-(N-acetyl-3-fluoro-4-morpholin-4-ylanilino)-2-acetyloxypropyl]imino-iminoazanium](/img/structure/B13435077.png)
![2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B13435083.png)

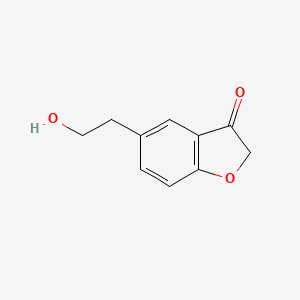
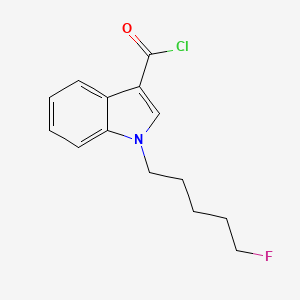
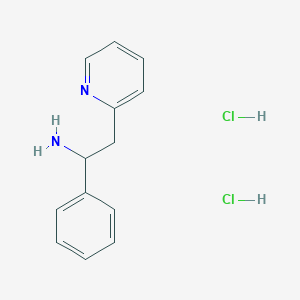
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyl-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13435128.png)
![Bicyclo[3.1.1]hept-3-en-2-one, 3-fluoro-6,6-dimethyl-(9CI)](/img/structure/B13435136.png)
![(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ylcarbonyl Darunavir](/img/structure/B13435146.png)
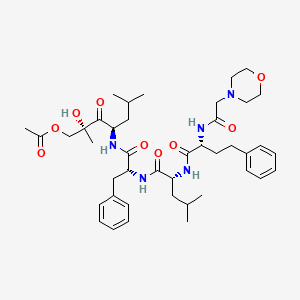
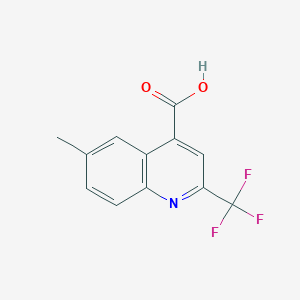
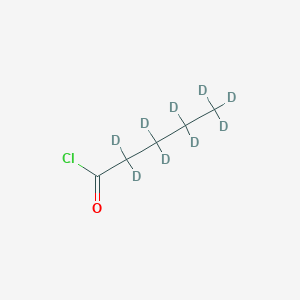
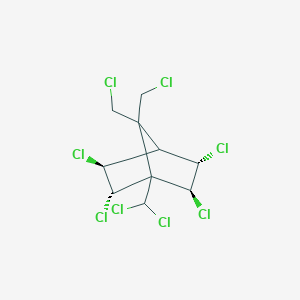
![potassium;[(E)-[2-(1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B13435171.png)
